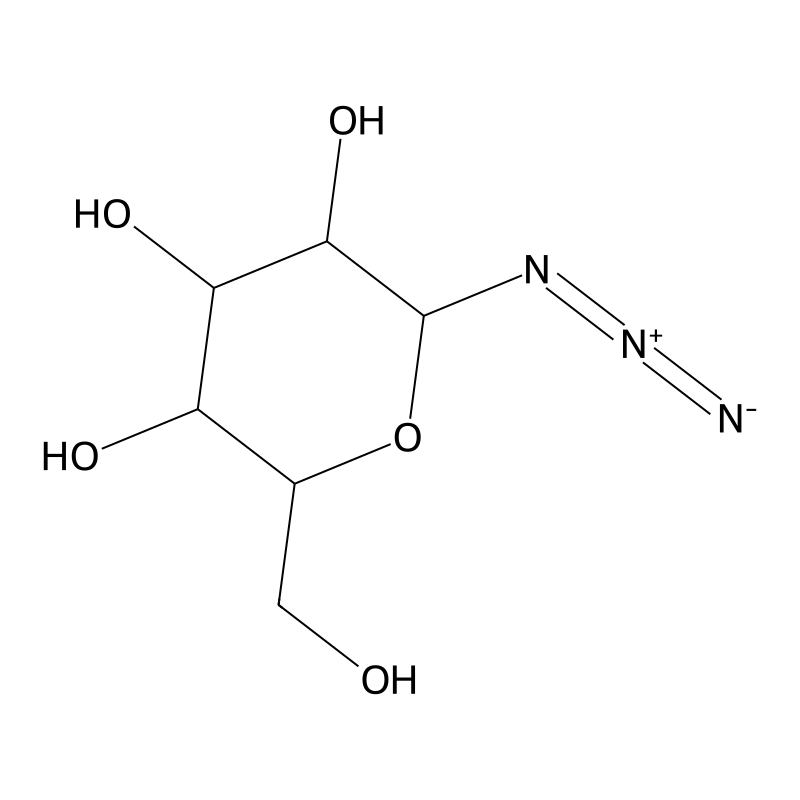

Beta-D-galactopyranosyl azide

Content Navigation

Traditional glycosyl donors require organic solvents & post-click deprotection, reducing yields. Beta-D-galactopyranosyl azide, a fully deprotected, water-soluble azide, provides direct one-step CuAAC bioconjugation in physiological buffers. • Stable in aqueous buffer, >90% glycosynthase yield with T. maritima α-galactosynthase. • 8000-fold azide transfer preference by E. coli β-galactosidase E461G mutant for selective assays. Supply: ≥97% purity.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

Beta-D-galactopyranosyl azide (CAS 35899-89-9) is a fully deprotected, water-soluble glycosyl azide utilized primarily as a highly stable donor for enzymatic oligosaccharide synthesis and as a direct precursor for Cu-catalyzed azide-alkyne cycloaddition (CuAAC) bioconjugation[1]. Unlike traditional activated donors, this compound provides robust stability in aqueous environments, making it a critical reagent for the chemoenzymatic assembly of glycomimetics, galectin-targeting ligands, and complex glycoarrays. Its beta-anomeric configuration ensures precise stereocontrol when interfacing with specific glycosynthases or lectin-binding models, establishing it as a high-value building block for advanced molecular biology and synthetic workflows.

Research Fit

Substituting Beta-D-galactopyranosyl azide with its peracetylated counterpart (CAS 22865-48-1) or beta-D-galactosyl fluoride introduces significant process liabilities [1]. Peracetylated azides require organic solvents for click chemistry and mandate a subsequent basic deprotection step (e.g., Zemplén transesterification), which can degrade pH-sensitive biological targets and reduce overall yield. Conversely, while glycosyl fluorides are traditional donors for glycosynthase-mediated transglycosylation, they suffer from rapid hydrolysis in aqueous buffers (half-life of ~20 minutes at pH 7), severely limiting their operational window [1]. Procurement of the fully deprotected, stable azide eliminates these extra synthetic steps and degradation risks, directly streamlining aqueous bioconjugation and enzymatic workflows.

Substitution Risk

Aqueous Stability vs. Glycosyl Fluorides

In chemoenzymatic synthesis, the stability of the glycosyl donor is a primary bottleneck. Beta-D-galactopyranosyl azide exhibits high hydrolytic stability in aqueous buffers, whereas traditional beta-glycosyl fluorides degrade rapidly, possessing a half-life of approximately 20 minutes at pH 7[1]. This robust stability allows the azide to serve as a highly effective donor for mutant glycosynthases, such as the alpha-D-galactosynthase from Thermotoga maritima, ensuring high-yield conversion without massive donor waste[2].

| Evidence Dimension | Hydrolytic half-life in aqueous buffer (pH 7) |

| Target Compound Data | Highly stable (permits extended enzymatic conversion times) |

| Comparator Or Baseline | Beta-glycosyl fluorides (~20 minutes) |

| Quantified Difference | Orders of magnitude longer aqueous stability |

| Conditions | Aqueous buffer at pH 7, standard glycosynthase reaction conditions |

Prevents rapid donor degradation during large-scale chemoenzymatic synthesis of oligosaccharides, reducing reagent waste and cost.

No Deprotection in Click Bioconjugation

For bioconjugation via CuAAC, using the fully deprotected Beta-D-galactopyranosyl azide allows for direct, one-step coupling in aqueous or physiological buffers [1]. In contrast, utilizing peracetylated beta-D-galactopyranosyl azide necessitates a two-step process: an initial click reaction in organic solvents followed by a global de-O-acetylation step under basic conditions. This difference eliminates a complete synthetic step, preventing potential yield losses and protecting base-sensitive biomolecules from degradation.

| Evidence Dimension | Required synthetic steps for final glycan conjugation |

| Target Compound Data | 1 step (direct aqueous click) |

| Comparator Or Baseline | Peracetylated beta-D-galactopyranosyl azide (2 steps: organic click + global de-O-acetylation) |

| Quantified Difference | Eliminates 1 complete synthetic step and avoids harsh basic conditions |

| Conditions | Synthesis of glycoarrays or protein-glycan conjugates |

Direct aqueous compatibility protects sensitive biomolecules from basic deprotection conditions and improves overall isolated yields.

Specificity for E461G Mutant Beta-Galactosidase

Beta-D-galactopyranosyl azide demonstrates extreme specificity as a substrate and product for engineered enzyme systems. Kinetic studies reveal that the E461G mutation in E. coli beta-galactosidase causes a greater than 8000-fold increase in the equilibrium constant for the transfer of the galactosyl group to an azide ion, achieving a second-order rate constant of 4900 M-1 s-1[1]. The wild-type enzyme shows no detectable reaction with azide under identical conditions, making this compound an exclusive reagent for specific mutant-driven transglycosylation or screening assays.

| Evidence Dimension | Equilibrium constant for galactosyl transfer to azide ion |

| Target Compound Data | Highly favored with E461G mutant (second-order rate constant 4900 M-1 s-1) |

| Comparator Or Baseline | Wild-type beta-galactosidase (no detectable reaction) |

| Quantified Difference | >8000-fold increase in the equilibrium constant |

| Conditions | Enzymatic transfer reaction in aqueous media |

Validates the compound as an exclusive, highly efficient substrate for engineered E461G beta-galactosidase systems in specialized screening and synthesis.

Alpha-Galacto-Oligosaccharide Synthesis

Beta-D-galactopyranosyl azide serves as an ideal, stable donor for mutant alpha-D-galactosynthases (e.g., from Thermotoga maritima)[1]. Its resistance to spontaneous aqueous hydrolysis allows for high-yield, scalable production of complex alpha-galacto-oligosaccharides without the rapid degradation associated with traditional glycosyl fluoride donors.

Aqueous Glycoarray & Bioconjugate Synthesis

In the development of diagnostic glycoarrays or targeted drug delivery vehicles, this fully deprotected azide enables direct, one-step CuAAC click chemistry in physiological buffers [2]. This circumvents the need for post-conjugation deprotection, preserving the structural integrity of base-sensitive proteins, peptides, or solid supports.

Engineered Beta-Galactosidase Screening

Because the E461G mutant of E. coli beta-galactosidase exhibits an 8000-fold preference for azide transfer compared to the wild type, Beta-D-galactopyranosyl azide can be utilized in highly specific molecular screening assays [3]. It acts as a selective substrate that inhibits the growth of specific engineered E. coli strains, providing a precise tool for synthetic biology and genetic screening workflows.

Application Fit Matrix

References

- [1] Cobucci-Ponzano, B., et al. 'A novel alpha-D-galactosynthase from Thermotoga maritima converts beta-D-galactopyranosyl azide to alpha-galacto-oligosaccharides.' Glycobiology, 21(4), 448-456 (2011).

- [2] Wang, L. X., et al. 'Chemoenzymatic Methods for the Synthesis of Glycoproteins.' Chemical Reviews, 118(17), 8939-9008 (2018).

- [3] Huber, R. E., et al. 'Beta-D-galactopyranosyl azide: its one-step quantitative synthesis using E461G-beta-galactosidase (Escherichia coli) and a demonstration of its potential as a reagent for molecular biology.' Applied Biochemistry and Biotechnology, 104(2), 97-104 (2003).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types